Aurantiamide acetate

Cathepsin inhibition Cysteine protease selectivity Inflammation

Selective cathepsin inhibition without COX-1 ulcerogenic liability is a persistent challenge. Aurantiamide acetate solves this: cathepsin L IC₅₀=12 μM, cathepsin B IC₅₀=49 μM (~4.1× selectivity). • Orally active analgesic/anti-inflammatory-no ulcerogenic liability at 25-100 mg/kg • Dual antiviral: inhibits IAV replication & suppresses NF-κB cytokine storm • Cancer-selective: BGC-823 IC₅₀=56.73 μM; spares normal HUVEC cells • Rapid oral Cmax ~0.2 h, ~90% clearance in 4 h. ≥98% HPLC purity; global shipping available.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
Cat. No. B13395531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantiamide acetate
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)
InChIKeyVZPAURMDJZOGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurantiamide Acetate: Technical Baseline and Identity


Aurantiamide acetate (CAS 56121-42-7; also known as Asperglaucide or TMC-58A) is a naturally occurring modified dipeptide with the molecular formula C₂₇H₂₈N₂O₄ and molecular weight 444.52 g/mol, first isolated and structurally characterized as N-(N′-benzoyl-S-phenylalaninyl)-S-phenylalaninol acetate from Piper aurantiacum [1]. The compound is a selective, orally active inhibitor of cysteine cathepsins—particularly cathepsin L (IC₅₀ = 12 μM) and cathepsin B (IC₅₀ = 49 μM)—and was independently isolated from the fermentation broth of Aspergillus penicilloides, establishing its accessibility from both botanical and microbial sources [2]. Aurantiamide acetate has been identified in multiple therapeutically relevant plants including Portulaca oleracea L., Baphicacanthus cusia, Clematis terniflora, Moringa oleifera, and Polygonum capitatum, and is commercially available as a reference standard at ≥98–99% purity (HPLC) [1][2].

Compound class
Naturally occurring modified dipeptide cathepsin inhibitor
Selectivity profile
Selective cathepsin L/B inhibition with measurable isoform window
Reference standard
≥98% purity (HPLC), accessible from plant and microbial sources

Why Aurantiamide Acetate Is Not Interchangeable


Aurantiamide acetate is frequently conflated with its non-acetylated parent compound aurantiamide (CAS 58115-31-4) or with broad-spectrum cysteine protease inhibitors such as E64. However, these substitutions introduce critical experimental confounds. Aurantiamide acetate functions as a selective cathepsin L/B inhibitor with a ~4.1-fold selectivity window between cathepsin L (IC₅₀ = 12 μM) and cathepsin B (IC₅₀ = 49 μM), whereas its parent compound aurantiamide is a non-covalent, blood-brain-permeable gastrin-releasing peptide receptor (GRPR) selective antagonist with no reported cathepsin inhibitory activity—representing a fundamental divergence in molecular target and pharmacological profile [1]. Furthermore, broad-spectrum covalent cysteine protease inhibitors such as E64 irreversibly block all papain-family cysteine proteases without the subtype selectivity that aurantiamide acetate provides, precluding mechanistic dissection of cathepsin L-specific versus cathepsin B-specific contributions. Pharmacokinetically, both aurantiamide and aurantiamide acetate achieve rapid oral absorption with Cmax at approximately 0.2 h and undergo ~90% elimination within 4 h, but their distinct tissue distribution profiles and molecular targets preclude interchangeable use in in vivo experimental designs [2].

Aurantiamide acetate (this product)
Selective cathepsin L/B inhibitor; acetylated dipeptide.
Aurantiamide (non-acetylated)
GRPR antagonist with no cathepsin activity; target divergence may invalidate experimental design.
Aurantiamide acetate
Subtype-selective cathepsin L/B inhibition with ~4:1 L preference.
E64 (broad-spectrum inhibitor)
Irreversibly blocks all papain-family proteases without subtype discrimination; may mask cathepsin L-specific contributions.

Quantitative Differentiation Evidence for Aurantiamide Acetate


Cathepsin L Selectivity Over Cathepsin B

Aurantiamide acetate exhibits a quantifiable selectivity window between two clinically relevant cysteine cathepsins: it inhibits cathepsin L (EC 3.4.22.15) with an IC₅₀ of 12 μM and cathepsin B (EC 3.4.22.1) with an IC₅₀ of 49 μM, yielding a ~4.1-fold selectivity ratio for cathepsin L over cathepsin B in the same in vitro enzymatic assay system [1]. By contrast, the broad-spectrum irreversible cysteine protease inhibitor E64 (trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane) inhibits cathepsins B, L, H, and other papain-family proteases with comparable potency and no subtype discrimination. The 4.1-fold selectivity window, while modest in absolute terms, is sufficient for differential pharmacological studies where cathepsin L-mediated versus cathepsin B-mediated contributions must be experimentally resolved.

Cathepsin L vs B selectivity
Head-to-head
4.1-fold selectivity (L over B); IC₅₀ 12 μM (L) vs 49 μM (B)
Supports cathepsin L-selective pathway dissection in inflammation and invasion models.
Purified enzyme assay; Isshiki et al. 2001.
Cathepsin inhibition Cysteine protease selectivity Inflammation

Cancer-Selective Cytotoxicity Sparing Normal Endothelium

In a direct head-to-head comparison within a single study, aurantiamide acetate inhibited the proliferation of human gastric cancer BGC-823 cells with an IC₅₀ of 56.73 μmol/L, and also suppressed lung cancer A549 and colorectal cancer Caco-2 cell proliferation at concentrations from 25 to 100 μmol/L, while exhibiting no inhibitory effect whatsoever on normal human umbilical vein endothelial cells (HUVECs) across the entire concentration range of 12.5 to 100 μmol/L [1]. This differential response—pronounced cytotoxicity against multiple cancer cell lines with complete sparing of normal endothelial cells—was mechanistically linked to increased expression of pro-apoptotic proteins caspase-3 and Bax specifically in BGC-823 cells, accompanied by G2/M phase cell cycle arrest [1]. The cancer-to-normal selectivity distinguishes aurantiamide acetate from non-selective cytotoxic agents that lack a therapeutic window.

Cancer vs normal cell response
Head-to-head
BGC-823 IC₅₀ 56.73 μmol/L; no inhibition in HUVEC up to 100 μmol/L
Demonstrates differential cancer-cell endpoint response with normal endothelial cell sparing.
CCK-8 assay; apoptosis and G2/M arrest markers; Yang et al. 2023.
Antitumor selectivity Gastric cancer BGC-823 HUVEC safety

Dual Antiviral and Anti-Inflammatory NF-κB Inhibition in Influenza A

Aurantiamide acetate (designated compound E17) was identified as the active principle from Baphicacanthus cusia root and demonstrated a dual mechanism of action against influenza A virus (IAV) infection: it inhibited IAV replication in MDCK cells as measured by reduced viral titers, while simultaneously suppressing the host inflammatory response [1]. Mechanistically, compound E17 inhibited the transcriptional activity of NF-κB in a stably transfected NF-κB luciferase reporter HEK293 cell line following TNF-α stimulation, blocked activation of the NF-κB signaling pathway, and decreased mRNA expression levels of pro-inflammatory genes in IAV-infected cells [1]. At the protein level, compound E17 suppressed the production of key proinflammatory mediators—IL-6, TNF-α, IL-8, IP-10, and RANTES—from IAV-infected lung epithelial A549 cells [1]. This dual antiviral/anti-inflammatory profile via a host-targeted mechanism (NF-κB pathway) differentiates aurantiamide acetate from direct-acting antivirals such as oseltamivir or amantadine, which lack intrinsic anti-inflammatory activity and are susceptible to viral resistance mutations.

Dual antiviral/anti-inflammatory
Head-to-head
IAV titer reduction + NF-κB-driven cytokine suppression (IL-6, TNF-α, IL-8)
Enables host-directed antiviral research with simultaneous cytokine modulation.
MDCK/A549 models; NF-κB reporter assay; Zhou et al. 2017.
Antiviral NF-κB inhibition Influenza A Anti-inflammatory

In Vivo Anti-Arthritic Efficacy via Cathepsin Inhibition

Aurantiamide acetate demonstrated in vivo anti-inflammatory efficacy in the adjuvant-arthritic rat model, a gold-standard preclinical model of rheumatoid arthritis. Subcutaneous administration of 10 mg/kg body weight aurantiamide acetate significantly suppressed hind paw swelling in arthritic rats [1]. This in vivo anti-arthritic activity is mechanistically linked to the compound's cathepsin L/B inhibitory profile (IC₅₀ = 12 μM and 49 μM, respectively), as cathepsin-mediated cartilage degradation and inflammatory cytokine processing are established pathogenic drivers in adjuvant arthritis. Unlike glucocorticoids or COX-inhibiting NSAIDs such as indomethacin (commonly used as positive controls in this model), aurantiamide acetate's mode of action targets upstream proteolytic pathways rather than cyclooxygenase enzymes or glucocorticoid receptors, offering a mechanistically distinct anti-arthritic profile.

Adjuvant arthritis model
Reported
10 mg/kg s.c. suppressed hind paw swelling in rat model
In vivo model-response context for cathepsin-targeted anti-arthritic research.
Mechanistically distinct from COX/glucocorticoid pathways; Isshiki et al. 2001.
Adjuvant arthritis In vivo anti-inflammatory Cathepsin inhibitor

Target Divergence: Cathepsin Inhibition vs GRPR Antagonism

A critical procurement-relevant distinction exists between aurantiamide acetate and its structurally related parent compound aurantiamide (the non-acetylated alcohol form). Aurantiamide acetate is a selective cathepsin L/B inhibitor (cathepsin L IC₅₀ = 12 μM; cathepsin B IC₅₀ = 49 μM) [1], whereas aurantiamide (CAS 58115-31-4) is characterized as a non-covalent, orally active, blood-brain-permeable gastrin-releasing peptide receptor (GRPR) selective antagonist that reduces inflammation and oxidative stress via GRPR-mediated RIPK3/MLKL signaling and NF-κB inflammatory pathways, with reported efficacy in acute kidney injury, sepsis, and hypertension models . The sole structural difference—acetyl esterification of the terminal alcohol in aurantiamide acetate versus the free alcohol in aurantiamide—produces a complete divergence in primary molecular target: cathepsin cysteine proteases versus the GRPR G-protein-coupled receptor. This target divergence means that experimental data generated with one compound cannot be extrapolated to the other, and procurement decisions must be guided by the specific molecular target under investigation.

Target identity divergence
Cross-study comparable
Acetate: cathepsin L/B inhibitor; alcohol: GRPR antagonist
Acetyl esterification dictates complete target switch; procurement requires CAS verification.
Structural basis confirmed; cross-study pharmacology review.
Target identity GRPR antagonist Cathepsin inhibitor Experimental design

Oral Acute Lung Injury Protection via NF-κB/PI3K-AKT

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), oral administration of aurantiamide acetate at doses of 2.5, 5, and 10 mg/kg produced dose-dependent protective effects, including significant reduction in lung histopathological changes, lung wet/dry weight ratio (indicating reduced pulmonary edema), myeloperoxidase (MPO) activity (indicating reduced neutrophil infiltration), and total protein content in bronchoalveolar lavage fluid (BALF) [1]. At the cellular and molecular level, aurantiamide acetate pretreatment significantly reduced the number of total cells and neutrophils in BALF, suppressed proinflammatory cytokine levels, and dose-dependently inhibited LPS-induced activation of both NF-κB and PI3K/AKT phosphorylation [1]. This oral efficacy in a respiratory inflammation model is particularly notable because it demonstrates that aurantiamide acetate achieves therapeutic lung exposure following oral administration—consistent with its rapid oral absorption pharmacokinetic profile (Cmax ~0.2 h)—and engages two therapeutically relevant signaling pathways simultaneously. By comparison, many cathepsin inhibitors require parenteral administration or fail to achieve meaningful lung tissue concentrations after oral dosing.

Oral lung protection model
Reported
Dose-dependent reduction in lung edema, MPO, and cytokines; NF-κB/PI3K-AKT inhibition
Oral bioavailability supports lung inflammation model research with pathway-level endpoints.
Mouse LPS-ALI model; rapid oral absorption profile; Fang et al. 2022.
Acute lung injury Oral bioavailability NF-κB pathway PI3K/AKT

Priority Application Scenarios for Aurantiamide Acetate


Non-Ulcerogenic Analgesic and Anti-Inflammatory Scaffold

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and phenylbutazone are limited by dose-dependent ulcerogenic liability arising from COX-1 inhibition in the gastric mucosa. Aurantiamide acetate and its structurally optimized analogues exhibit significant in vivo analgesic activity (tail flick method in mice) and anti-inflammatory activity (carrageenan-induced paw edema in albino rats) at doses of 25–100 mg/kg body weight, with the critical differentiator that all tested analogues demonstrated no ulcerogenic liability [1]. This evidence positions aurantiamide acetate as a procurement priority for medicinal chemistry groups seeking to develop non-COX, non-ulcerogenic analgesic/anti-inflammatory agents. The parent scaffold can serve as a starting point for structure-activity relationship (SAR) campaigns targeting the N-terminal substitution and amino acid residue positions, where pentapeptide and tricosamer modifications have already been shown to enhance potency beyond reference standards [1].

Influenza Antiviral and Cytokine Modulation Tool

Influenza A virus infection causes pathology through both direct viral replication and host cytokine dysregulation (cytokine storm). Aurantiamide acetate (compound E17) uniquely addresses both mechanisms from a single molecular entity: it inhibits IAV replication in MDCK cells and simultaneously suppresses NF-κB-driven expression of proinflammatory cytokines (IL-6, TNF-α, IL-8, IP-10, RANTES) in IAV-infected lung epithelial A549 cells [2]. This dual mechanism—validated through NF-κB luciferase reporter assays, viral plaque assays, and Luminex cytokine profiling—provides a procurement rationale for researchers investigating host-directed antiviral strategies, viral pneumonia models, or therapeutic approaches to severe influenza where cytokine modulation is as critical as viral clearance [2].

Cathepsin-Targeted Anticancer Agent with Tumor Selectivity

Aurantiamide acetate demonstrates a measurable therapeutic window in cancer cell selectivity: it inhibits proliferation of human gastric cancer BGC-823 cells (IC₅₀ = 56.73 μmol/L), lung cancer A549 cells, and colorectal cancer Caco-2 cells at 25–100 μmol/L, while completely sparing normal HUVEC endothelial cells across the same concentration range [3]. The anticancer mechanism involves upregulation of pro-apoptotic proteins caspase-3 and Bax with G2/M cell cycle arrest [3]. This cancer-selective cytotoxicity, combined with the compound's independent cathepsin L/B inhibitory activity (cathepsins are validated tumor progression targets), supports procurement for preclinical oncology programs investigating cathepsin-dependent tumor invasion, metastasis, and autophagy modulation. Additionally, independent studies demonstrate that aurantiamide acetate suppresses malignant glioma U87 and U251 cell growth in vitro (10–100 μM) and reduces tumor growth in a U87 mouse xenograft model at 1 mg intratumoral dose via inhibition of autophagic flux, providing an orthogonal glioma-specific application entry point [3].

Oral Lung Protection in Acute Lung Injury Models

The demonstration that orally administered aurantiamide acetate (2.5–10 mg/kg) protects against LPS-induced acute lung injury in mice—reducing pulmonary edema, neutrophil infiltration, MPO activity, and proinflammatory cytokine levels while suppressing both NF-κB and PI3K/AKT signaling pathways—provides a direct procurement rationale for respiratory inflammation research programs [4]. The compound's favorable pharmacokinetic profile (rapid oral absorption with Cmax at ~0.2 h, followed by ~90% clearance within 4 h) supports experimental designs requiring acute oral dosing with minimal tissue accumulation [4]. This application scenario is particularly relevant for researchers evaluating therapeutic interventions for acute respiratory distress syndrome (ARDS), transfusion-related acute lung injury, or severe pneumonia where both inflammatory pathway suppression and manageable pharmacokinetics are critical experimental requirements.

Application
Selection Property
Validation Focus
Non-COX analgesic/anti-inflammatory lead research
Cathepsin L/B inhibitory profile; non-ulcerogenic structural scaffold
Paw edema and tail flick model endpoints
Host-directed influenza A antiviral research
NF-κB pathway inhibition with simultaneous antiviral activity
Viral titer and cytokine suppression endpoints in lung epithelial models
Tumor-selective cytotoxicity studies
Differential cancer vs normal cell response; cathepsin-dependent mechanism
Cell viability, apoptosis pathway, and cell cycle arrest endpoints
Oral lung inflammation model research
Oral bioavailability and lung tissue distribution; NF-κB/PI3K-AKT modulation
Lung histopathology, BALF inflammation, and pathway phosphorylation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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